呋喃,3-碘代-

描述

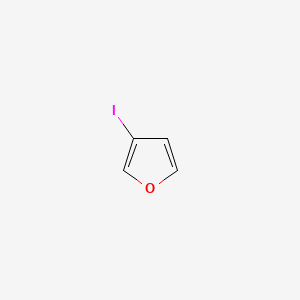

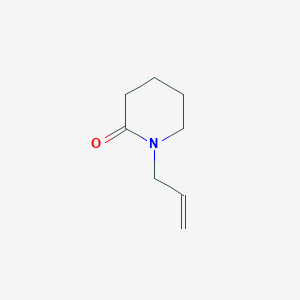

“Furan, 3-iodo-” is a chemical compound with the formula C4H3IO. It is a derivative of furan, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of “Furan, 3-iodo-” is 193.9705 .

Synthesis Analysis

The synthesis of furan compounds, including “Furan, 3-iodo-”, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods include oxidation of alkyl enol ethers to enals, gold-catalyzed cyclizations of diols and triols, and the use of palladium catalysts . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “Furan, 3-iodo-” consists of a furan ring with an iodine atom attached to the 3rd position . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

Furan compounds, including “Furan, 3-iodo-”, are versatile building blocks that can undergo various types of reactions. These include Diels–Alder reactions, oxidation, reduction, and hydrolysis . The specific reactions that “Furan, 3-iodo-” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

“Furan, 3-iodo-” is a compound with a molecular weight of 193.9705 . More specific physical and chemical properties such as boiling point, density, and solubility can be found in the referenced sources .科学研究应用

合成多样化的呋喃库

Cho 等人 (2012) 的研究展示了呋喃库的合成,其中 3-碘呋喃是关键中间体。这些是通过 2-碘-2-烯-1-酮的碘环化合成的,并通过铃木-宫浦和 Heck 反应等钯催化过程进一步多样化。该方法能够产生多种 2,3,4,5-四取代呋喃 (Cho 等人,2012).

呋喃稠合杂环的形成

Conreaux 等人 (2008) 探索了从各种 3-碘-4-甲氧基吡啶-2-酮中形成 2-取代呋喃稠合杂环。他们使用顺序的 Sonogashira-乙炔偶联、脱烷基和区域选择性呋喃环化,展示了这些化合物的通用合成方法 (Conreaux 等人,2008).

碘环化中的广泛应用

Okitsu 等人 (2008) 报道了通过 2-炔基-1-(1-乙氧基乙氧基)苯的碘环化制备各种 3-碘苯并[b]呋喃。该方法展示了 3-碘化合物在合成不同取代呋喃中的多功能性 (Okitsu 等人,2008).

三氟甲基呋喃衍生物的合成

Zhang 和 Yuan (2007) 开发了一种从 4-芳基-1,1,1-三氟丁-3-烯-2-酮碘化开始合成 1-(三氟甲基)呋喃衍生物的新方法。该合成途径突出了 3-碘化合物在生产特殊呋喃衍生物中的作用 (Zhang 和 Yuan,2007).

3-碘吲哚和苯并[b]呋喃的合成

Li 等人 (2015) 描述了一种通过 Ph3P 催化的碘环化制备各种 3-碘吲哚和 3-碘苯并[b]呋喃衍生物的方法。该方案为这些化合物提供了一种快速有效的途径,展示了 3-碘中间体在杂环化学中的效用 (Li 等人,2015).

安全和危害

未来方向

The future directions for “Furan, 3-iodo-” and other furan compounds involve their use as platform chemicals derived from biomass . They can be economically synthesized from biomass and used to produce a wide range of compounds . The development of more efficient and cost-effective synthesis methods is a key area of future research .

属性

IUPAC Name |

3-iodofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IO/c5-4-1-2-6-3-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNIROIHWVYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183429 | |

| Record name | Furan, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan, 3-iodo- | |

CAS RN |

29172-20-1 | |

| Record name | Furan, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029172201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)

![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)